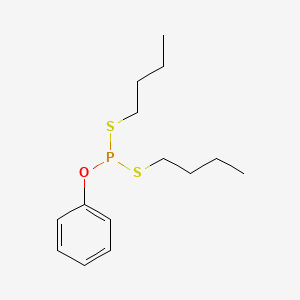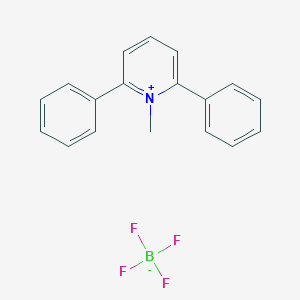
Di(phenylmercury) dodecylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(phenylmercury) dodecylsuccinate is a chemical compound with the molecular formula C28H38Hg2O4.
Méthodes De Préparation
The synthesis of Di(phenylmercury) dodecylsuccinate typically involves the reaction of phenylmercury acetate with dodecylsuccinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Di(phenylmercury) dodecylsuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury compounds.
Substitution: The phenyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Di(phenylmercury) dodecylsuccinate has been explored for its applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studies have investigated its potential biological effects and interactions with biological molecules.
Medicine: Research has explored its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Mécanisme D'action
The mechanism of action of Di(phenylmercury) dodecylsuccinate involves its interaction with molecular targets, primarily through the mercury atoms. These interactions can lead to the formation of complexes with biological molecules, affecting their function. The pathways involved in its mechanism of action include binding to thiol groups in proteins and enzymes, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
Di(phenylmercury) dodecylsuccinate can be compared with other mercury-containing compounds, such as:
- Phenylmercury acetate
- Phenylmercury chloride
- Di(phenylmercury) succinate
These compounds share similar chemical properties due to the presence of mercury and phenyl groups but differ in their specific structures and reactivity. This compound is unique due to the presence of the dodecylsuccinate moiety, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
24806-32-4 |
|---|---|
Formule moléculaire |
C28H38Hg2O4 |
Poids moléculaire |
839.8 g/mol |
Nom IUPAC |
2-[2-oxo-2-(phenylmercuriooxy)ethyl]tetradecanoyloxy-phenylmercury |
InChI |
InChI=1S/C16H30O4.2C6H5.2Hg/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;2*1-2-4-6-5-3-1;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1-5H;;/q;;;2*+1/p-2 |
Clé InChI |
MQEJYIMYBBHTMM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)


![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)

![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
